molecular formula C18H18N2O3S3 B2714277 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 941992-85-4

2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2714277
CAS No.: 941992-85-4
M. Wt: 406.53
InChI Key: JDOADQXATSTLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of sulfonyl and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the phenyl ring using reagents such as sulfur trioxide or chlorosulfonic acid.

    Acetamide formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-(Ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thiazole groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-(4-(Ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The presence of both ethylsulfonyl and thiazole groups in 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-3-26(22,23)13-9-7-12(8-10-13)11-16(21)19-18-20-17-14(24-2)5-4-6-15(17)25-18/h4-10H,3,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOADQXATSTLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.